In Vitro ACTH Inhibition: Defining Functional Antagonism of α-Helical CRF (12-41)
α-Helical CRF (12-41) demonstrates functional CRF antagonism by suppressing CRH-induced ACTH secretion in perifused equine anterior pituitary cells [1]. While no direct comparator was tested in the same study, this establishes the compound's baseline inhibitory activity. In the same assay format, α-helical CRF(9-41) and d-Phe CRF(12-41) inhibit cAMP with comparable IC50 values, providing a class-level benchmark for this functional readout .
| Evidence Dimension | Inhibition of stimulated ACTH release |
|---|---|
| Target Compound Data | 0.3 nM (5-min pulses every 40 min) shows inhibitory effect on immunoreactive ACTH release from perifused equine anterior pituitary cells in vitro; 0.5-5 μM suppresses CRH-induced ACTH secretion. |
| Comparator Or Baseline | Class-level: α-helical CRF(9-41) and d-Phe CRF(12-41) inhibit stimulated cAMP response with approximately the same IC50 value. |
| Quantified Difference | Target compound active at low nanomolar range; comparative IC50 data not available for this specific compound. |
| Conditions | Perifused equine anterior pituitary cells in vitro [1]; cAMP assay in cell lines . |
Why This Matters
Validates α-Helical CRF (12-41) as a functional CRF antagonist, providing essential baseline data for experimental design where CRF pathway inhibition is required.
- [1] Chemsrc. α-Helical CRF (12-41) trifluoroacetate salt Product Page. Accessed 2026. View Source
